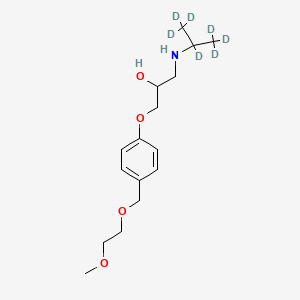

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a deuterated analogue of O-Desisopropyl-O-methyl Bisoprolol Hemifumarate. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C16H20D7NO4•1/2C4H4O4, and it has a molecular weight of 362.47 .

Méthodes De Préparation

The synthesis of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves several steps. The starting material is typically Bisoprolol, which undergoes a series of chemical reactions to introduce deuterium atoms and form the desired compound. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium iodide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:

Proteomics: Used as a biochemical tool to study protein interactions and functions.

Metabolic Research: Utilized in stable isotope labeling to study metabolic pathways in vivo.

Environmental Studies: Employed in the analysis of environmental samples to trace chemical pollutants.

Clinical Diagnostics: Used in the development of diagnostic assays for various diseases

Mécanisme D'action

The mechanism of action of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparaison Avec Des Composés Similaires

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

O-Desisopropyl-O-methyl Bisoprolol Hemifumarate: The non-deuterated analogue.

Bisoprolol: The parent compound used in the synthesis of the deuterated analogue.

Bisoprolol EP Impurity Q-d7 Hemifumarate: Another deuterated impurity of Bisoprolol

These compounds share similar chemical structures but differ in their isotopic composition and specific applications.

Activité Biologique

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in pharmacological studies to understand the metabolism and pharmacokinetics of Bisoprolol, especially in relation to its therapeutic effects on cardiovascular diseases. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.

This compound functions as a selective antagonist for the beta-1 adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines (such as adrenaline), leading to:

- Decreased heart rate : Reduces cardiac output and oxygen demand.

- Lowered blood pressure : Effective in managing hypertension by decreasing peripheral vascular resistance.

- Reduced myocardial oxygen consumption : Beneficial for patients with ischemic heart conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, Bisoprolol. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Almost complete (90%) |

| Peak Plasma Concentration | 16 ng/mL (5 mg dose) |

| Half-Life | 9–12 hours |

| Volume of Distribution | 3.5 L/kg |

| Plasma Protein Binding | ~30% |

The compound exhibits linear kinetics and is primarily metabolized by CYP3A4, with minimal first-pass metabolism noted .

Clinical Studies

- Hypertension Management : A clinical study involving patients with hypertension demonstrated that administration of Bisoprolol (including its deuterated form) resulted in significant reductions in both systolic and diastolic blood pressure over a six-week treatment period. The mean reduction was approximately 14.3 mmHg for systolic and 8.4 mmHg for diastolic pressures (P < 0.01) .

- Heart Failure Outcomes : Research indicates that beta-blockers like Bisoprolol significantly reduce cardiovascular mortality in patients with heart failure. The deuterated form's effects were consistent with those observed in standard formulations, highlighting its utility in pharmacological studies aimed at understanding drug metabolism without altering therapeutic efficacy .

Pharmacogenetic Implications

A study explored the influence of genetic polymorphisms (CYP2D6 and CYP3A5) on the efficacy of Bisoprolol. Findings suggested that these polymorphisms did not significantly affect blood pressure response or plasma concentration levels, indicating a robust pharmacological profile across different genetic backgrounds .

Animal Models

In a study involving beagle dogs treated with various doses of Bisoprolol, it was found that oral administration led to higher plasma concentrations compared to conjunctival administration. Tissue concentrations were notably elevated in ocular tissues, suggesting potential applications in ocular hypertension treatments .

Human Trials

A bioequivalence study compared two formulations of Bisoprolol fumarate and found no significant differences in pharmacokinetic parameters such as AUC and Cmax between formulations. This supports the reliability of this compound as a standard for comparative studies .

Propriétés

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethoxymethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3/i1D3,2D3,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWDDLNGKAKJOA-GYDXGMDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.